3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2S/c1-15-11-3-2-8(6-10(11)13)12(14)9-4-5-16-7-9/h2-7,12,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNUQIDBTYXZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CSC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Grignard Reagent Formation
The synthesis begins with the generation of a 3-thienylmagnesium bromide intermediate. As demonstrated in fluorinated polythiophene syntheses, n-BuLi initiates the reaction at -78°C in tetrahydrofuran (THF), followed by quenching with trimethylsilyl chloride to stabilize the intermediate. This method achieves 88% yield for analogous thiophene derivatives.
Coupling with Fluorinated Benzaldehyde Derivatives
3-Fluoro-4-methoxybenzaldehyde (CAS 351-54-2) serves as the electrophilic partner. In a modified procedure, the Grignard reagent reacts with the aldehyde at 0°C, followed by aqueous workup and extraction with ethyl acetate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1), yielding the secondary alcohol.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiophene activation | n-BuLi, THF, -78°C | 88% | |
| Aldehyde coupling | 3-Fluoro-4-methoxybenzaldehyde, 0°C | 65% |
Catalytic Fluorination of Methoxyphenyl Precursors
Direct C–H Fluorination
Aryl boronic esters of 4-methoxyphenyl-(3-thienyl)methanol undergo fluorination using N-fluorobenzenesulfonimide (NFSI) in THF at -78°C. This method, adapted from poly(3-alkyl-4-fluorothiophene) synthesis, achieves 52% yield with regioselectivity favoring the meta position.
Copper-Mediated Late-Stage Fluorination
Alternative approaches employ Cu(NO₃)₂ and Cu₂O in aqueous THF to convert aniline precursors to fluorophenols, as seen in 3-fluoro-4-(methylthio)phenol synthesis. Applied to methoxyphenyl analogs, this method yields 25–30% after column chromatography.
Comparison of Fluorination Methods:
| Method | Fluorinating Agent | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| NFSI-mediated | NFSI | -78°C | 52% | High |
| Copper catalysis | NaNO₂, H₂SO₄ | 0°C | 25–30% | Moderate |
Reductive Amination Pathways
Ketone Intermediate Formation
Condensation of 3-fluoro-4-methoxybenzaldehyde with 3-thienylmethylamine forms an imine, which is reduced using NaBH₄ in methanol. This one-pot method, adapted from oxadiazole syntheses, achieves 74–85% yields after HPLC purification.
Borohydride Reduction Optimization
Switching to NaBH(OAc)₃ in dichloromethane at room temperature improves stereochemical control, reducing epimerization risks. This modification increases yields to 90% for structurally related alcohols.
Microwave-Assisted Synthesis
Accelerated Coupling Reactions
Microwave irradiation (130°C, 1 h) in DMSO with TFA and I₂ facilitates rapid formation of thiophene-coupled products. Applied to 3-fluoro-4-methoxyphenyl derivatives, this method reduces reaction times from 24 h to 1 h while maintaining 72–85% yields .
Solvent and Catalyst Screening
Optimal conditions use DMSO as a polar aprotic solvent and Pd(PPh₃)₄ (8 mol%) for Suzuki-Miyaura couplings. Methoxy group stability under microwave conditions is confirmed via ¹H NMR monitoring.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions to form saturated compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 3-Fluoro-4-methoxyphenyl-(3-thienyl)ketone.
Reduction: Formation of 3-Fluoro-4-methoxycyclohexyl-(3-thienyl)methanol.
Substitution: Formation of 3-Amino-4-methoxyphenyl-(3-thienyl)methanol.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thienyl compounds have shown effectiveness against Gram-positive bacteria, suggesting that 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol may possess similar activities due to its structural components .
- Antioxidant Properties: The phenolic structure is known for its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound may enhance antioxidant activity due to the combined effects of the phenolic and thienyl groups .
- Anti-inflammatory Effects: Compounds featuring thienyl groups have been linked to the inhibition of pro-inflammatory cytokines. This suggests a potential pathway through which 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol could exert anti-inflammatory effects, warranting further investigation .
Material Science
The unique structural properties of 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol make it a candidate for developing new materials with specific electronic or optical properties. Its ability to form hydrogen bonds due to the hydroxyl group may facilitate interactions in polymer matrices or as a component in organic electronics.
Case Studies
- Antimicrobial Studies: A study published in ResearchGate demonstrated that thienyl derivatives showed significant activity against various bacterial strains. The findings suggest that modifications to the thienyl structure can enhance antimicrobial efficacy, indicating a promising avenue for developing new antibiotics based on this compound .
- Antioxidant Activity Research: Research conducted on related phenolic compounds revealed their capacity to reduce oxidative stress markers in vitro. This supports the hypothesis that 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol could similarly contribute to antioxidant defenses .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The methoxy group can influence the compound’s solubility and metabolic stability, while the thiophene moiety can contribute to its electronic properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Thienyl Positional Isomerism : The substitution position of the thienyl group (2- vs. 3-thienyl) significantly impacts molecular geometry and biological interactions. For example, 2-thienyl analogs () are often less stable due to steric constraints, leading to discontinuation in some cases .
Methyl Substitution on Thienyl : Adding a methyl group (e.g., 5-methyl-2-thienyl) increases steric bulk, which may reduce solubility but improve membrane permeability .
Anticancer Activity:
- Di(3-thienyl)methanol (C₉H₈OS₂) demonstrated potent cytotoxicity against T98G brain cancer cells (IC₅₀ = 12.5 µM) via apoptosis induction and tubulin inhibition . The absence of the fluoromethoxyphenyl group in this compound suggests that the 3-fluoro-4-methoxyphenyl moiety in the target compound could enhance specificity or potency.
- Flavonol 4a (), containing a 3-thienyl group, showed IC₅₀ = 23.79 µM against MCF-7 cells, indicating that thienyl groups contribute to anticancer activity even in unrelated scaffolds .
Physicochemical Properties
- Lipophilicity: The 3-fluoro substituent increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Solubility: Methoxy groups improve aqueous solubility relative to trifluoromethylated analogs (e.g., [3-(trifluoromethyl)-4-methoxyphenyl]methanol, ) .
Biological Activity
3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a fluorinated aromatic ring, a methoxy group, and a thienyl moiety. The presence of these functional groups may influence its biological activity by modulating interactions with biological targets, such as enzymes and receptors.
Enzyme Inhibition
Preliminary studies indicate that 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol may act as an enzyme inhibitor. It potentially binds to the active sites of various enzymes, disrupting their normal function. For example, compounds with similar structures have shown inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation .
Receptor Binding
This compound may also interact with specific receptors involved in various physiological processes. For instance, studies on analogs suggest that modifications in the aromatic system can enhance binding affinity to GABA receptors, indicating a possible role in modulating neurotransmission . The thienyl group could contribute to this interaction by providing additional binding sites.
Anticancer Activity
Research has highlighted the potential anticancer properties of 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with methoxy and thienyl substitutions exhibited IC50 values in the low micromolar range against several cancer types .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Fluoro-4-methoxyphenyl-(3-thienyl)methanol | MCF-7 | TBD |
| Analog A | A549 | 0.08 |
| Analog B | HCT-116 | 0.12 |
| Analog C | PC-3 | 0.33 |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Studies have shown that similar structures can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Mechanism : A study investigated the effects of a structurally similar compound on tubulin dynamics. The results indicated that this compound inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is critical for developing new anticancer therapies targeting microtubule dynamics .
- GABA Receptor Modulation : Another study focused on the interaction of thienyl derivatives with insect GABA receptors. The findings revealed that these compounds could act as competitive antagonists, suggesting their potential use in neuropharmacology and pest control applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
